2-Bromopropionyl bromide has the molecular formula C3H4Br2O and a molecular weight of approximately 215.872 g/mol. It is characterized by its colorless to light yellow liquid form and has a density of 2.061 g/cm³. The compound is miscible with solvents such as trichloromethane, diethyl ether, benzene, and acetone, but it is incompatible with water, alcohols, oxidizing agents, and strong alkalis .
The compound is known for its role as a reagent in various chemical transformations, including acylation reactions. Its structure includes two bromine atoms attached to a propanoyl group, making it highly reactive and useful in synthetic chemistry.
While specific biological activities of 2-bromopropionyl bromide are not extensively documented, its derivatives have been studied for potential applications in drug development and materials science. The compound's ability to modify cellulose suggests potential uses in biomedical applications where biocompatibility and controlled release properties are essential.
The synthesis of 2-bromopropionyl bromide typically involves the bromination of propanoyl chloride or related compounds. A common method includes:
2-Bromopropionyl bromide is utilized in various applications:
Several compounds share structural similarities with 2-bromopropionyl bromide, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromoacetyl bromide | C3H4Br2O | Used similarly for acylation but less sterically hindered. |
| 2-Bromoisobutyryl bromide | C4H7Br2O | More sterically hindered; used for polymer synthesis. |
| 3-Bromopropionic acid | C3H5BrO2 | A carboxylic acid derivative; less reactive than the bromide. |
| 4-Bromobutyric acid | C4H7BrO2 | Used in similar applications but with a longer carbon chain. |
The uniqueness of 2-bromopropionyl bromide lies in its specific reactivity profile due to the presence of two bromine atoms adjacent to the carbonyl group, making it a potent reagent for targeted chemical modifications.
Corrosive;Irritant